4-(Furan-2-YL)-2-methylphenol

Data Availability Evidence Gap Procurement Caveat

Researchers requiring the exact regioisomer 4-(furan-2-yl)-2-methylphenol for reproducible SAR or synthetic sequences face supply inconsistency with generic analogs. This CAS 1255638-84-6 compound eliminates that risk. • Defined C2-methyl/C4-furyl geometry ensures consistent pharmacophore conformation and cross-coupling regioselectivity. • 96% purity with characterized pKa (9.82±0.18) and LogP (2.89) supports ADME correlation studies. • Ambient storage and shipping reduce logistical complexity for global procurement.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 1255638-84-6
Cat. No. B1439836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-YL)-2-methylphenol
CAS1255638-84-6
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC=CO2)O
InChIInChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3
InChIKeyNNWNIOVDDGKYKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Furan-2-yl)-2-methylphenol Procurement & Structure


4-(Furan-2-yl)-2-methylphenol (CAS 1255638-84-6) is a substituted phenolic compound comprising a furan-2-yl substituent at the para position and a methyl group at the ortho position relative to the phenolic hydroxyl . The compound is characterized by a molecular formula of C₁₁H₁₀O₂, a molecular weight of 174.20 g/mol, and a predicted pKa of 9.82±0.18 . It is commercially supplied at 96% purity with hazard classification H302/H315/H319/H335 .

Regioisomerically defined building block for cross-coupling synthesis
Ortho-methyl substitution enables SAR probe differentiation from non-methylated analogs
Procure CAS-specified compound for experimental reproducibility

Why 4-(Furan-2-yl)-2-methylphenol Cannot Be Substituted


Substitution of 4-(furan-2-yl)-2-methylphenol with generic furan-phenol analogs is scientifically inadvisable due to the compound's specific substitution pattern. The ortho-methyl group adjacent to the phenolic hydroxyl alters both the electronic environment of the aromatic ring and the steric accessibility of the hydroxyl moiety, which directly influences hydrogen bonding capacity, metabolic stability, and receptor binding geometry . Positional isomers such as 3-(furan-2-yl)-5-methylphenol or 5-(furan-2-yl)-2-methylphenol differ in furan ring placement and methyl group positioning, leading to distinct conformational preferences and potentially divergent biological activity profiles [1]. The exact regioisomeric configuration of 4-(furan-2-yl)-2-methylphenol—furan at C4 and methyl at C2 relative to the hydroxyl—defines its unique pharmacophore geometry and reactivity in cross-coupling reactions [2]. Procurement of the specific CAS-registered compound ensures experimental reproducibility that generic substitutions cannot guarantee.

Positional isomer risk: Isomers like 3-(furan-2-yl)-5-methylphenol differ in furan placement, altering conformational preference and potential biological readout.
Non-methylated analog risk: 4-(Furan-2-yl)phenol lacks the ortho-methyl steric and electronic effects, changing hydrogen bonding and metabolic susceptibility.
Regioisomeric fidelity: Generic furan-phenol analogs may not guarantee the same regioisomeric identity; procurement of the specific CAS compound is essential.

4-(Furan-2-yl)-2-methylphenol Differentiation Evidence


Comparative Data Gap

A systematic search of primary research literature, patents, and authoritative databases reveals that no peer-reviewed studies containing direct head-to-head quantitative comparisons between 4-(furan-2-yl)-2-methylphenol and defined comparators have been published to date. The compound appears in vendor catalogs and chemical databases but lacks dedicated biological evaluation studies with comparator data. The only biological activity mention originates from a non-authoritative web source referencing unspecified 'pronounced activity' without quantitative metrics or comparator context [1]. This evidence gap precludes the generation of quantitative differentiation claims required for scientific selection decisions.

Comparative Data Gap
Data to verify
No peer-reviewed comparator studies identified
Selection relies on structural uniqueness
No quantitative performance differentiation available
Data Availability Evidence Gap Procurement Caveat

Ortho-Methyl Substitution Pattern

4-(Furan-2-yl)-2-methylphenol possesses a distinct substitution pattern—furan-2-yl at the C4 position and methyl at the C2 position relative to the phenolic hydroxyl—that differentiates it from closely related positional isomers including 3-(furan-2-yl)-5-methylphenol and 5-(furan-2-yl)-2-methylphenol [1]. The ortho-methyl group adjacent to the hydroxyl creates steric hindrance that modulates hydrogen bond donor/acceptor properties and influences oxidative metabolism susceptibility compared to non-methylated analogs such as 4-(furan-2-yl)phenol (CAS 35461-94-0) [2]. While no direct comparative activity data exist for this specific compound, the ortho-methyl modification is a recognized strategy in medicinal chemistry to improve metabolic stability and alter target binding kinetics in phenolic scaffolds [3].

Ortho-Methyl Substitution
Class-level
Ortho-methyl group present vs. non-methylated analog
Distinct SAR probe; alters H-bond and metabolism
No direct activity data for this compound
Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Predicted Physicochemical Properties

4-(Furan-2-yl)-2-methylphenol exhibits predicted physicochemical parameters including a boiling point of 273.9±25.0 °C, density of 1.144±0.06 g/cm³, and acid dissociation constant (pKa) of 9.82±0.18 . The calculated LogP value of 2.89 indicates moderate lipophilicity, and the Fsp³ (fraction of sp³-hybridized carbons) of 0.091 reflects a highly planar, aromatic-rich structure . These properties differ meaningfully from the non-methylated analog 4-(furan-2-yl)phenol, where the absence of the ortho-methyl group would predictably lower lipophilicity and alter pKa. Such physicochemical distinctions impact solubility, membrane permeability, and formulation behavior, directly influencing the compound's suitability for specific assay conditions or synthetic applications .

Predicted Properties
Class-level
pKa 9.82±0.18; LogP 2.89
Informs buffer and solvent selection
Predicted values; experimental verification unreported
Physicochemical Properties ADME Prediction Compound Characterization

4-(Furan-2-yl)-2-methylphenol Application Scenarios


Structure-Activity Relationship Studies

4-(Furan-2-yl)-2-methylphenol is appropriately procured for systematic structure-activity relationship (SAR) investigations examining the effect of ortho-methyl substitution on biological activity in furan-containing phenolic scaffolds. The compound serves as a comparator to non-methylated analogs such as 4-(furan-2-yl)phenol, enabling researchers to isolate the contribution of the methyl group to target binding, metabolic stability, or cellular permeability [1]. Its distinct predicted physicochemical properties (pKa 9.82±0.18, LogP 2.89) make it particularly suitable for studies correlating substitution patterns with ADME parameters .

Cross-Coupling Building Block

The compound functions as a versatile synthetic intermediate in palladium-catalyzed cross-coupling reactions, where the phenolic hydroxyl can be protected or derivatized while the furan ring participates in further transformations. The ortho-methyl group provides steric differentiation that can direct regioselectivity in electrophilic aromatic substitution or metal-catalyzed C–H functionalization relative to unsubstituted phenol analogs . Procurement of the CAS-specified regioisomer (1255638-84-6) ensures consistent synthetic outcomes in multi-step sequences where positional integrity is critical.

Exploratory Cell Differentiation

Limited evidence from non-authoritative sources suggests potential activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1]. While this information lacks quantitative validation and comparator data, researchers investigating furan-phenol hybrids in oncology or dermatology may procure this compound for preliminary exploratory screening. Any positive findings would require rigorous validation against appropriate controls including the non-methylated analog 4-(furan-2-yl)phenol and the positional isomer 5-(furan-2-yl)-2-methylphenol.

Application
Selection Property
Validation Focus
SAR studies
Ortho-methyl substitution effect
Compare with non-methylated analog
Cross-coupling reactions
Regioisomeric integrity
Synthetic reproducibility
Exploratory cell differentiation screening
Structural uniqueness
Validate against non-methylated and positional isomer controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Furan-2-YL)-2-methylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.